(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C24H28N2O3S and its molecular weight is 424.56. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C23H28N2O3S
- Molecular Weight: 412.54 g/mol
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on human colon cancer (HCT116) cells, with an IC50 value of approximately 4.36 µM. This potency is comparable to established chemotherapeutic agents like doxorubicin .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 4.36 | Inhibition of CDK2 |
MCF7 | 1.003 | Induction of apoptosis |
A549 | 0.72 | EGFR inhibition |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers in cellular models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways .
Neuroprotective Effects
Neuroprotective properties have been observed in models of neurodegenerative diseases. The compound exhibited protective effects against oxidative stress-induced neuronal cell death, likely through the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) production .
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of the compound on HCT116 cells, revealing that it induces apoptosis via caspase activation pathways. The results indicated that the compound effectively triggered cell cycle arrest at the G2/M phase.
-
Case Study on Anti-inflammatory Activity :
- In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats, suggesting its potential as an anti-inflammatory agent.
-
Neuroprotection in Alzheimer's Models :
- In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that the compound could mitigate amyloid-beta-induced toxicity, highlighting its potential for Alzheimer’s disease therapy.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-30-23-5-3-2-4-20(23)16-26-12-10-19(11-13-26)15-25-24(27)9-7-18-6-8-21-22(14-18)29-17-28-21/h2-9,14,19H,10-13,15-17H2,1H3,(H,25,27)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHCOOIXDOHUKM-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.